tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate
Description
“tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate” is a spirocyclic compound featuring a benzofuran ring fused to a pyrrolidine moiety via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and solubility, while the bromo substituent at the 6-position facilitates further functionalization through cross-coupling reactions. Such spiro compounds are critical intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to their conformational rigidity and ability to mimic bioactive scaffolds .
Properties
Molecular Formula |
C16H20BrNO3 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 5-bromospiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-15(2,3)21-14(19)18-7-6-16(10-18)13-8-12(17)5-4-11(13)9-20-16/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
HAFHFYDLZGQYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CO2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable benzofuran derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine
The compound’s spirocyclic structure is of interest in medicinal chemistry, where it is explored for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents for treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Spiro Ring Systems and Conformational Analysis
The target compound’s five-membered pyrrolidine spiro partner contrasts with six-membered piperidine rings (). Five-membered rings exhibit greater puckering (described by Cremer-Pople coordinates in ), which can restrict rotational freedom and stabilize specific conformations. This conformational rigidity is advantageous in drug design for maintaining target-binding poses .
Functional Group Variations and Reactivity
- Bromo vs. Chloro : The bromo substituent (target, ) enables Suzuki-Miyaura cross-coupling, whereas chloro analogs () are more suited for nucleophilic substitution.
Physicochemical and Spectroscopic Properties
- Molecular Weight : The target’s molecular weight (~360 g/mol, estimated) falls between lighter furopyridine analogs (310.78 g/mol, ) and heavier benzoxazine derivatives (421.27 g/mol, ).
- Melting Points : While the target’s melting point is unspecified, similar spiro compounds (e.g., ) exhibit melting points near 99°C, correlating with crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
